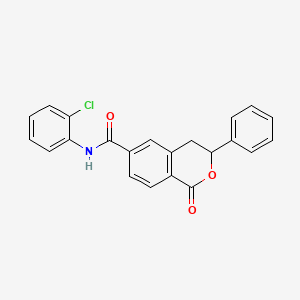
N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
説明
特性
分子式 |
C22H16ClNO3 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H16ClNO3/c23-18-8-4-5-9-19(18)24-21(25)15-10-11-17-16(12-15)13-20(27-22(17)26)14-6-2-1-3-7-14/h1-12,20H,13H2,(H,24,25) |
InChIキー |
UXGFKRPQPHVVIO-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzopyran ring with a chlorophenyl group, often using chlorophenyl reagents under specific conditions.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzopyran rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol group.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the benzopyran and phenyl rings.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
N-(2-Chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
- 残念ながら、その作用機序に関する具体的な詳細はまだ不足しています。その分子標的と経路を解明するには、さらなる研究が必要です。
類似化合物との比較
- N-(2-クロロフェニル)-1-オキソ-3-フェニル-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミドは、イソクロメン環系により、比較的ユニークな化合物です。
- 類似の化合物には、他のアセタнилиド誘導体がありますが、まったく同じ構造を持つものは存在しません。
この化合物の用途とメカニズムは、現在も研究中の分野であり、その可能性を完全に理解するためにはさらなる研究が必要です。
化学反応の分析
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


